Angiotensin II human TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

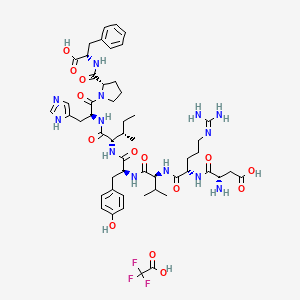

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12.C2HF3O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;3-2(4,5)1(6)7/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);(H,6,7)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMJZKAYBCZPKL-PIONDTTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72F3N13O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of Angiotensin II Human TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of Angiotensin II human TFA (Trifluoroacetate), a critical peptide hormone in the renin-angiotensin-aldosterone system (RAAS). This document details its physiological roles, the significance of the TFA salt form for research applications, its receptor interactions, and associated signaling pathways. Furthermore, it presents quantitative pharmacological data and detailed experimental protocols relevant to its study.

Core Functions of Angiotensin II

Angiotensin II is the primary active component of the RAAS and plays a pivotal role in the regulation of blood pressure, cardiovascular homeostasis, and fluid and electrolyte balance.[1] Its multifaceted functions are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[2][3]

The principal physiological effects of Angiotensin II include:

-

Vasoconstriction: Angiotensin II is a potent vasoconstrictor, directly acting on the smooth muscle of blood vessels to increase blood pressure.[2][3][4]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further contributing to increased blood volume and pressure.[4][5]

-

Renal Function Modulation: Angiotensin II directly impacts the kidneys to increase sodium reabsorption in the proximal tubules.[5]

-

Sympathetic Nervous System Stimulation: It enhances the activity of the sympathetic nervous system, leading to an increased heart rate and cardiac output.[2][3][6]

-

Cell Growth and Proliferation: Angiotensin II can induce the growth of vascular smooth muscle cells and promote the synthesis of collagen, which can lead to the thickening of the vascular wall and myocardium.[2][3]

The Significance of the Trifluoroacetate (TFA) Salt Form

For research purposes, Angiotensin II is commonly supplied as a trifluoroacetate (TFA) salt. TFA is a counter-ion used during the purification of synthetic peptides by high-performance liquid chromatography (HPLC). Its presence indicates a high-purity product. While TFA itself is not biologically active in the context of Angiotensin II's function, its properties are important for researchers:

-

Solubility: The TFA salt form generally enhances the solubility of the peptide in aqueous buffers, which is crucial for preparing stock solutions and conducting in vitro and in vivo experiments.

-

Stability: It can contribute to the stability of the lyophilized peptide during storage.

-

Handling: Researchers should be aware that high concentrations of TFA can affect cell-based assays. It is good practice to use the lowest effective concentration of the peptide and to include appropriate vehicle controls in experiments.

Receptor Interactions and Signaling Pathways

Angiotensin II exerts its effects by binding to at least two major receptor subtypes, AT1 and AT2, which often have opposing actions.

-

AT1 Receptor: The majority of the well-known physiological effects of Angiotensin II, including vasoconstriction, aldosterone release, and cell growth, are mediated by the AT1 receptor.[7][8]

-

AT2 Receptor: The AT2 receptor is more highly expressed during fetal development. In adults, it is thought to counterbalance the effects of the AT1 receptor, potentially mediating vasodilation and anti-proliferative effects.[9]

Upon binding to the AT1 receptor, Angiotensin II initiates a cascade of intracellular signaling events.

Angiotensin II AT1 Receptor Signaling Pathway

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for Angiotensin II and its analogs, providing insights into their receptor binding affinity and potency.

| Compound | Receptor | Assay Type | Value | Reference |

| Angiotensin A | AT1 (rat) | Radioligand Binding (IC50) | 0.29 nM | [5] |

| Angiotensin A | AT2 (rat) | Radioligand Binding (IC50) | 0.12 nM | [5] |

| Angiotensin A | - | Calcium Mobilization (EC50) | 100 nM | [5] |

| Angiotensin II | AT1R | Calcium Mobilization (EC50) | 0.2 nM | [10] |

| ZD7155 (antagonist) | AT1R | Calcium Mobilization (IC50) | 3-4 nM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Radioligand Receptor Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands to Angiotensin II receptors.[7][11]

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled Angiotensin II analog and the inhibitory constant (Ki) of unlabeled Angiotensin II.

Materials:

-

Cell membranes expressing AT1 or AT2 receptors (e.g., from rat liver or transfected cell lines).[11]

-

Radiolabeled Angiotensin II analog (e.g., [¹²⁵I][Sar¹,Ile⁸]AngII).[11]

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from tissues or cells known to express Angiotensin II receptors.

-

Saturation Binding:

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.

-

For non-specific binding, add a high concentration of unlabeled Angiotensin II to a parallel set of tubes.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Competition Binding:

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This protocol is based on methods to measure Gq-coupled receptor activation by monitoring intracellular calcium flux.[1][12][13]

Objective: To measure the potency (EC50) of this compound in stimulating intracellular calcium release.

Materials:

-

Cells expressing the AT1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in the microplates and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Compound Addition: Inject a solution of this compound at various concentrations into the wells.

-

Fluorescence Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of Angiotensin II. Plot the response against the log concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Blood Pressure Measurement in Rodent Models

This protocol outlines a common method for assessing the hypertensive effects of Angiotensin II in vivo.[14][15][16]

Objective: To measure the effect of this compound on the blood pressure of a living animal.

Materials:

-

Rodents (e.g., rats or mice).

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Osmotic minipumps for chronic infusion or syringes for acute injection.

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the housing and experimental procedures to minimize stress-induced blood pressure fluctuations.

-

Baseline Blood Pressure: Measure the baseline blood pressure of the animals for several days before the start of the treatment.

-

Angiotensin II Administration:

-

Chronic Infusion: Surgically implant osmotic minipumps filled with this compound solution for continuous delivery over a period of days or weeks.

-

Acute Injection: Administer a bolus injection of this compound intravenously or intraperitoneally.

-

-

Blood Pressure Monitoring: Measure blood pressure at regular intervals after the administration of Angiotensin II.

-

Data Analysis: Compare the blood pressure readings during Angiotensin II treatment to the baseline values. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the changes.

This guide provides a foundational understanding of the function of this compound for research professionals. The provided data and protocols serve as a starting point for further investigation into the complex roles of this critical hormone.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angiotensin II human (TFA) - Immunomart [immunomart.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. Tag-lite Angiotensin AT2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 10. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Chronic ANG II infusion and blood pressure measurements in rats in vivo. [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

The Biological Role of Angiotensin II in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is the primary bioactive peptide of the Renin-Angiotensin System (RAS) and a pivotal regulator of cardiovascular homeostasis. While its role in blood pressure control is well-established, Ang II's multifaceted functions extend to the intricate cellular and molecular processes that underpin cardiovascular health and disease. This technical guide provides a comprehensive overview of the biological role of Angiotensin II in cardiovascular research, with a focus on its signaling pathways, physiological and pathological effects, and the experimental methodologies used to investigate its functions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Angiotensin II Signaling Pathways

Angiotensin II exerts its diverse effects by binding to two main G protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R).[1] The majority of the well-characterized cardiovascular effects of Ang II are mediated by the AT1R.[2][3]

AT1 Receptor Signaling

Activation of the AT1R triggers a cascade of intracellular signaling events that ultimately lead to vasoconstriction, inflammation, cellular growth, and fibrosis. The primary signaling pathway involves the coupling of the AT1R to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]

Downstream of these initial events, Ang II-AT1R signaling engages multiple other pathways, including:

-

Mitogen-Activated Protein Kinases (MAPKs): Ang II activates all three major MAPK families: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These kinases are crucial for regulating gene expression related to cell growth, hypertrophy, and inflammation.[2]

-

Reactive Oxygen Species (ROS) Production: A key mechanism of Ang II-induced pathology is the generation of ROS, primarily through the activation of NADPH oxidase (Nox).[4][5] This oxidative stress contributes to endothelial dysfunction, inflammation, and cellular damage.[6][7]

-

RhoA/Rho-kinase (ROCK) Pathway: This pathway is involved in vasoconstriction, vascular smooth muscle cell migration and proliferation, and extracellular matrix deposition.[8]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is implicated in inflammatory and hypertrophic responses to Ang II.[9]

AT2 Receptor Signaling

The functions of the AT2R are generally considered to counterbalance the effects of AT1R activation.[10] AT2R signaling is associated with vasodilation, anti-proliferative, and anti-fibrotic effects. The downstream signaling pathways of the AT2R are less well-defined than those of the AT1R but are thought to involve the activation of protein phosphatases, leading to the dephosphorylation and inactivation of signaling molecules activated by the AT1R. The AT2R can also stimulate the production of nitric oxide (NO) and bradykinin, both of which have vasodilatory and cardioprotective properties.[10]

Physiological and Pathological Roles of Angiotensin II

The dual nature of Angiotensin II's actions, mediated through its two receptor subtypes, places it at the center of both physiological regulation and pathological development in the cardiovascular system.

Physiological Roles

Under normal physiological conditions, Angiotensin II plays a crucial role in maintaining cardiovascular homeostasis:

-

Blood Pressure Regulation: Ang II is a potent vasoconstrictor, directly acting on vascular smooth muscle cells to increase peripheral resistance and blood pressure.[2]

-

Fluid and Electrolyte Balance: It stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.[11]

Pathological Roles

Chronic activation of the RAS and elevated levels of Angiotensin II are implicated in the pathogenesis of a wide range of cardiovascular diseases:

-

Hypertension: Sustained vasoconstriction and increased blood volume due to chronic Ang II elevation are major contributors to the development and maintenance of hypertension.[12]

-

Cardiac Hypertrophy: Ang II directly stimulates the growth of cardiomyocytes, leading to left ventricular hypertrophy, a major risk factor for heart failure.[13][14]

-

Cardiac Fibrosis: It promotes the proliferation of cardiac fibroblasts and the deposition of extracellular matrix proteins, resulting in cardiac fibrosis, which stiffens the heart muscle and impairs its function.[13][15]

-

Endothelial Dysfunction: Ang II-induced oxidative stress and inflammation damage the endothelium, the inner lining of blood vessels, leading to impaired vasodilation and a pro-thrombotic state.[16][17]

-

Atherosclerosis: By promoting inflammation, oxidative stress, and the migration and proliferation of vascular smooth muscle cells, Ang II contributes to the initiation and progression of atherosclerotic plaques.[18]

-

Vascular Remodeling: Chronic exposure to Ang II leads to structural changes in blood vessels, including thickening of the vessel wall and narrowing of the lumen, which further contributes to hypertension and reduced blood flow.[19]

Quantitative Data on the Effects of Angiotensin II

The following tables summarize quantitative data from various experimental studies investigating the effects of Angiotensin II on key cardiovascular parameters.

Table 1: Effect of Angiotensin II Infusion on Blood Pressure in Mice

| Angiotensin II Dose | Duration of Infusion | Change in Systolic Blood Pressure (mmHg) | Reference |

| 200 ng/kg/min | 13 days | +14.1 ± 5.0% | [20] |

| 400 ng/kg/min | 14 days | +31.9 ± 1.9% | [20] |

| 400 ng/kg/min | 12 days | +26 mmHg (from ~109 to 135 mmHg) | [1] |

| 1000 ng/kg/min | 13 days | +43.2 ± 5.5% | [20] |

| 1000 ng/kg/min | 12 days | +43 mmHg (from ~109 to 152 mmHg) | [1] |

| 1.5 mg/kg/day | 21 days | ~+30 mmHg | [21] |

Table 2: Angiotensin II-Induced Cardiac Hypertrophy and Fibrosis in Mice

| Parameter | Angiotensin II Treatment | Fold Change vs. Control | Reference |

| Heart Weight/Body Weight Ratio | 1000 ng/kg/min for 14 days | ~1.2-fold increase | [12] |

| Cardiomyocyte Cross-sectional Area | 1000 ng/kg/min for 14 days | ~1.5-fold increase | [12] |

| Cardiac Fibrosis (% area) | 1000 ng/kg/min for 14 days | ~2.5-fold increase | [12] |

| Collagen I mRNA expression | 1000 ng/kg/min for 14 days | ~3-fold increase | [12] |

| ANF mRNA expression | 1000 ng/kg/min for 14 days | ~4-fold increase | [12] |

Table 3: Effect of Angiotensin II on Endothelial Function

| Angiotensin II Concentration | Acetylcholine-induced Relaxation (% of pre-constriction) | Reference |

| Control | 81.8 ± 1.7 | [18] |

| 10⁻⁷ M (in vitro) | 59.95 ± 6.326 | [22] |

| 400 ng/kg/min (14 days) | 80 ± 6 | [13] |

| 400 ng/kg/min (28 days) | 55 ± 6 | [13] |

| 1000 ng/kg/min (14 days) | 56 ± 7 | [13] |

Table 4: Angiotensin II-Induced Gene Expression Changes in Cardiac Tissue (Microarray Data Summary)

| Biological Process | Number of Differentially Expressed Genes (Day 7) | Key Upregulated Genes | Reference |

| Metabolic Process | >200 | - | [23] |

| Oxidation-Reduction | >100 | - | [23] |

| Extracellular Matrix Organization | >50 | Col1a1, Col3a1, Fn1 | [23] |

| Apoptotic Process | >50 | - | [23] |

| Immune Response | >100 | Ccl2, Ccl7, Cxcl10 | [23] |

| Note: This table provides a qualitative summary of a large microarray dataset. For a complete list of differentially expressed genes, please refer to the cited publication. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of research findings. This section provides an overview of key experimental protocols used to study the cardiovascular effects of Angiotensin II.

In Vivo Model: Angiotensin II-Induced Hypertension in Mice

This is a widely used model to study the pathological effects of Ang II on the cardiovascular system.[24]

Protocol:

-

Animal Acclimatization: Male C57BL/6 mice (8-12 weeks old) are acclimatized to the facility for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Systolic blood pressure is measured for 3-5 consecutive days using a non-invasive tail-cuff system to obtain stable baseline readings.[14]

-

Osmotic Minipump Implantation: Mice are anesthetized, and a small incision is made on the back. An osmotic minipump containing either vehicle (saline) or Angiotensin II at the desired concentration (e.g., 400-1000 ng/kg/min) is implanted subcutaneously. The incision is then closed with sutures or wound clips.[25]

-

Post-operative Care: Animals are monitored daily for the first few days after surgery for any signs of distress.

-

Blood Pressure Monitoring: Blood pressure is measured periodically (e.g., weekly) throughout the infusion period.

-

Echocardiography: At the end of the infusion period, cardiac function and dimensions are assessed by echocardiography under light anesthesia.[23]

-

Tissue Harvesting: After euthanasia, the heart and aorta are excised, weighed, and processed for further analysis.

-

Histological and Molecular Analysis: Heart tissue is fixed for histological analysis of hypertrophy (hematoxylin and eosin staining) and fibrosis (Picrosirius red or Masson's trichrome staining).[26] A portion of the tissue is snap-frozen for molecular analyses such as quantitative PCR (qPCR) and Western blotting.

In Vitro Model: Angiotensin II-Induced Cardiomyocyte Hypertrophy

H9c2 cells, a rat cardiomyoblast cell line, are commonly used to study the direct effects of Ang II on cardiomyocytes.[27][28]

Protocol:

-

Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seeding: Cells are seeded into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, or chamber slides for imaging).

-

Serum Starvation: Once the cells reach 70-80% confluency, the culture medium is replaced with serum-free or low-serum (e.g., 1% FBS) medium for 24 hours to synchronize the cells.[28]

-

Angiotensin II Treatment: Cells are then treated with Angiotensin II (e.g., 1 µM) for the desired duration (e.g., 24-48 hours).[12]

-

Analysis of Hypertrophy:

-

Cell Size Measurement: Cells are fixed and stained with phalloidin (to visualize the actin cytoskeleton) and DAPI (to visualize the nucleus). The cell surface area is then quantified using imaging software.[25]

-

Gene Expression Analysis: Total RNA is extracted, and the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is analyzed by qPCR.[25]

-

Protein Analysis: Cell lysates are collected for Western blot analysis to assess the expression and phosphorylation of key signaling proteins.

-

Conclusion

Angiotensin II is a pleiotropic hormone with profound effects on the cardiovascular system. Its actions, primarily mediated through the AT1 receptor, are central to the pathophysiology of hypertension, cardiac hypertrophy, fibrosis, and atherosclerosis. A thorough understanding of its signaling pathways and biological roles is essential for the development of novel therapeutic strategies to combat cardiovascular disease. The experimental models and protocols described in this guide provide a framework for researchers to further investigate the complex biology of Angiotensin II and to evaluate the efficacy of new pharmacological interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TGF-beta1 and angiotensin networking in cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a-z.lu [a-z.lu]

- 5. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. Inflammation, oxidative stress and renin angiotensin system in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of responses to angiotensin II in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin II stimulated expression of transforming growth factor-beta1 in cardiac fibroblasts and myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gene expression profile in the early stage of angiotensin II-induced cardiac remodeling: a time series microarray study in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Angiotensin II Induces Cardiac Edema and Hypertrophic Remodeling through Lymphatic-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin II-induced endothelial dysfunction is temporally linked with increases in interleukin-6 and vascular macrophage accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. portlandpress.com [portlandpress.com]

- 17. Angiotensin II induces endothelial dysfunction and vascular remodeling by downregulating TRPV4 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Angiotensin II-induced vascular endothelial dysfunction through RhoA/Rho kinase/p38 mitogen-activated protein kinase/arginase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Angiotensin II Activates MCP-1 and Induces Cardiac Hypertrophy and Dysfunction via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

- 21. cardiomedex.com [cardiomedex.com]

- 22. mdpi.com [mdpi.com]

- 23. karger.com [karger.com]

- 24. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Liquiritin Attenuates Angiotensin II-Induced Cardiomyocyte Hypertrophy via ATE1/TAK1-JNK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. researchgate.net [researchgate.net]

- 28. A pressor dose of angiotensin II has no influence on the angiotensin‐converting enzyme 2 and other molecules associated with SARS‐CoV‐2 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro vs. In Vivo Effects of Angiotensin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) is the principal effector molecule of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular homeostasis. Its actions, mediated primarily through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, are implicated in a wide array of physiological and pathological processes. Understanding the differential effects of Ang II in controlled in vitro environments versus complex in vivo systems is paramount for elucidating its precise mechanisms of action and for the development of effective therapeutic interventions. This technical guide provides an in-depth comparison of the in vitro and in vivo effects of Angiotensin II, with a focus on its signaling pathways, quantitative physiological and cellular responses, and the experimental methodologies used to study these effects.

Introduction

The Renin-Angiotensin System is a cornerstone of cardiovascular regulation, and its primary bioactive peptide, Angiotensin II, exerts a multitude of effects on various organ systems.[1][2] While in vitro studies using isolated cells and tissues have been instrumental in dissecting the molecular signaling cascades initiated by Ang II, in vivo studies in animal models provide a more holistic understanding of its systemic effects and its role in complex pathologies like hypertension, cardiac hypertrophy, and renal fibrosis.[3][4][5] This guide aims to bridge the gap between these two experimental paradigms, offering a comprehensive overview for researchers in the field.

Angiotensin II Signaling Pathways

Angiotensin II mediates its diverse biological effects by binding to two main G protein-coupled receptors: the AT1 receptor and the AT2 receptor.[2] The majority of the well-characterized physiological and pathological effects of Ang II are mediated by the AT1 receptor.[6]

AT1 Receptor Signaling

The AT1 receptor is coupled to several heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.[6] Activation of these pathways triggers a cascade of intracellular signaling events:

-

Gq/11 Pathway: This is the primary signaling pathway for the AT1 receptor.[6] Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] This cascade is crucial for vasoconstriction and cell growth.[8][9]

-

JAK/STAT Pathway: Angiotensin II can directly activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] This involves the tyrosine phosphorylation of JAK2 and Tyk2, which then phosphorylate STAT proteins (STAT1 and STAT2).[5][10] This pathway is implicated in the inflammatory and hypertrophic responses to Ang II.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The AT1 receptor activates all three major MAPK pathways: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[1] This activation is often mediated through the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1] The MAPK pathways are central to Ang II-induced cell proliferation, hypertrophy, and inflammation.

-

Reactive Oxygen Species (ROS) Production: Angiotensin II is a potent stimulus for the production of reactive oxygen species, primarily through the activation of NAD(P)H oxidase.[1] This increase in oxidative stress contributes to endothelial dysfunction, inflammation, and fibrosis.

AT2 Receptor Signaling

The AT2 receptor is generally considered to counteract the effects of the AT1 receptor.[2] Its activation is associated with vasodilation, anti-proliferative effects, and apoptosis. The signaling mechanisms of the AT2 receptor are less well-defined but are thought to involve protein phosphatases and the generation of nitric oxide.

Quantitative Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize key quantitative data from in vitro and in vivo studies on the effects of Angiotensin II.

Table 1: In Vitro Effects of Angiotensin II

| Cell Type | Parameter Measured | Angiotensin II Concentration | Observed Effect | Reference(s) |

| Rat Aortic Smooth Muscle Cells | Protein Synthesis ([³H]leucine) | 100 nM | ~80% increase in 24 hours | [11][12] |

| Rat Aortic Smooth Muscle Cells | Cell Proliferation ([³H]thymidine) | 100 nM | Augmented in the presence of high sodium | [13] |

| Rat Aortic Smooth Muscle Cells | DNA Synthesis | 1.75 µM | ~102% increase | [14] |

| Post-infarcted Ventricular Myocytes | Protein Synthesis ([³H]phenylalanine) | 10⁻⁹ M | 20% increase | [15] |

| Human Aortic Endothelial Cells | Cell Viability (MTT assay) | 10⁻⁶ M | Significantly decreased metabolic activity after 48 hours in high salt conditions | [16] |

| Human Vascular Smooth Muscle Cells | Apoptosis | 100 nM | Increased apoptosis in non-quiescent cells | [17] |

Table 2: In Vivo Effects of Angiotensin II

| Animal Model | Angiotensin II Dose/Infusion Rate | Duration | Key Findings | Reference(s) |

| Mice | 600 ng/kg/min (subcutaneous) | 14 days | Gradual increase in Mean Arterial Pressure (MAP), peaking around day 15-16 (~144 mmHg from a baseline of ~111 mmHg) | [18] |

| Mice | 400 ng/kg/min (subcutaneous) | 12 days | Progressive increase in Systolic Blood Pressure (SBP) to ~135 mmHg (control ~109 mmHg) | [19] |

| Mice | 1000 ng/kg/min (subcutaneous) | 12 days | Rapid increase in SBP to ~152 mmHg | [19] |

| Rats | 5.2 µg/kg/h (subcutaneous) | 14 days | Increased blood pressure variability | [20] |

| Mice | 1.2 mg/kg/day (subcutaneous) | 6 weeks | In combination with uninephrectomy and salt loading, induces heart failure | [21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for studying the effects of Angiotensin II in vitro and in vivo.

In Vitro Protocol: Angiotensin II Treatment of Vascular Smooth Muscle Cells

This protocol outlines the steps for assessing the proliferative effect of Angiotensin II on cultured vascular smooth muscle cells (VSMCs).

-

Cell Culture: Rat aortic smooth muscle cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO₂.

-

Quiescence: To synchronize the cell cycle and reduce baseline proliferation, cells are growth-arrested by incubation in serum-free medium or medium with low serum (e.g., 0.5% FBS) for 24-48 hours prior to Angiotensin II treatment.

-

Angiotensin II Treatment: Cells are then treated with varying concentrations of Angiotensin II (e.g., 1 nM to 1 µM) for a specified duration (e.g., 24 hours). A vehicle control (the solvent used to dissolve Ang II) should be included.

-

Assessment of Proliferation:

-

[³H]thymidine Incorporation: During the last 4-6 hours of Ang II treatment, [³H]thymidine is added to the culture medium. The amount of incorporated radioactivity into the DNA is then measured as an index of cell proliferation.

-

BrdU Assay: Alternatively, a 5-bromo-2'-deoxyuridine (BrdU) incorporation assay can be performed according to the manufacturer's instructions.

-

-

Data Analysis: The results are typically expressed as a percentage or fold change relative to the vehicle-treated control cells.

In Vivo Protocol: Angiotensin II-Induced Hypertension in Mice

This protocol describes the establishment of a hypertensive mouse model using continuous Angiotensin II infusion via osmotic minipumps.[22][23]

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Role of angiotensin II in activation of the JAK/STAT pathway induced by acute pressure overload in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin II stimulation of vascular smooth muscle cells. Secondary signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Direct stimulation of Jak/STAT pathway by the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin II-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. High sodium augments angiotensin II-induced vascular smooth muscle cell proliferation through the ERK 1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin potentiates angiotensin II--induced vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ACUTE ANGIOTENSIN II INFUSIONS ELICIT PRESSURE NATRIURESIS IN MICE AND REDUCE DISTAL FRACTIONAL SODIUM REABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Angiotensin II Exposure In Vitro Reduces High Salt-Induced Reactive Oxygen Species Production and Modulates Cell Adhesion Molecules’ Expression in Human Aortic Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ANG II induces apoptosis of human vascular smooth muscle via extrinsic pathway involving inhibition of Akt phosphorylation and increased FasL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Intrarenal angiotensin II and angiotensinogen augmentation in chronic angiotensin II-infused mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Complete Protocol For Ang Ii-Induced Hypertension Model In C57bl/6 Mice [okclevervet.com]

- 23. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Creation of Hypertension Models Using Angiotensin II Human TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Angiotensin II (Ang II) human TFA for the creation of robust and reproducible hypertension models in preclinical research. Chronic infusion of Ang II is a widely used and translationally relevant method to study the pathophysiology of hypertension and its effects on end-organs, such as the heart and kidneys.[1][2]

The Angiotensin II Signaling Pathway in Hypertension

Angiotensin II is the primary effector peptide of the renin-angiotensin system (RAS) and plays a critical role in blood pressure regulation.[3][4] Its hypertensive effects are predominantly mediated through the Angiotensin II Type 1 Receptor (AT1R), a G-protein-coupled receptor (GPCR) found in various tissues, including vascular smooth muscle, the heart, and the kidneys.[4][5][6]

Upon binding to AT1R, Ang II initiates a cascade of intracellular signaling events that collectively lead to increased blood pressure and pathological remodeling:

-

Vasoconstriction: Activation of the Gq/11 protein leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels and activates RhoA/Rho kinase, causing potent contraction of vascular smooth muscle cells.[7]

-

Inflammation and Fibrosis: AT1R activation stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS). This oxidative stress promotes inflammation, cellular proliferation, and the synthesis of collagen, contributing to vascular and cardiac fibrosis.[1][8]

-

Sodium and Water Retention: Ang II acts on the kidneys to promote sodium and water reabsorption, both directly and by stimulating the release of aldosterone from the adrenal glands.[3][4]

-

Sympathetic Nervous System Activation: Ang II can act centrally to increase sympathetic outflow, further contributing to elevated blood pressure.[3][8][9]

Conversely, the Angiotensin II Type 2 Receptor (AT2R) often mediates opposing effects, such as vasodilation and anti-proliferative actions.[10][11]

Caption: Angiotensin II (Ang II) AT1 Receptor signaling cascade leading to key hypertensive effects.

Experimental Protocol for Angiotensin II-Induced Hypertension

The continuous subcutaneous infusion of Ang II via an osmotic minipump is the most common and reliable method for establishing a chronic hypertension model.[1][8][12]

Materials and Reagents

-

Angiotensin II human TFA (Trifluoroacetate salt)

-

Vehicle: Sterile 0.9% saline, potentially with 0.01N acetic acid to improve peptide stability.[12]

-

Osmotic minipumps (e.g., Alzet model 1004, 2004, or 2006, depending on the required duration and flow rate)[13][14]

-

Anesthetics (e.g., isoflurane, pentobarbital sodium)

-

Surgical tools, sutures or wound clips, and antiseptics

-

Analgesics for post-operative care

Experimental Workflow

A typical workflow involves acclimatization, baseline measurements, surgical implantation of the pump, and subsequent monitoring.

Caption: Standard experimental workflow for creating an Ang II-induced hypertension model.

Detailed Methodology

-

Acclimatization and Baseline Measurement: For at least 5-7 days prior to surgery, acclimatize animals to handling and the blood pressure measurement procedure (e.g., tail-cuff plethysmography) to minimize stress-induced artifacts. Record stable baseline blood pressure for at least 3 consecutive days.[12][15]

-

Pump Preparation: Calculate the required concentration of Ang II human TFA based on the pump's flow rate, the desired infusion dose, and the average animal body weight. Dissolve the peptide in the appropriate vehicle and fill the osmotic pumps according to the manufacturer's instructions under sterile conditions.

-

Surgical Implantation:

-

Anesthetize the animal using an approved protocol.

-

Shave and disinfect the skin over the implantation site, typically the mid-scapular region.[16][17]

-

Make a small skin incision and create a subcutaneous pocket using blunt dissection.[12][16]

-

Insert the filled osmotic pump into the pocket, with the delivery portal oriented away from the incision.[12][16]

-

Close the incision with wound clips or sutures.[13]

-

-

Post-Operative Care and Monitoring:

-

Place the animal in a clean cage on a warming pad until fully recovered from anesthesia.[12]

-

Administer analgesics as required.

-

Monitor the animal's health, food and water intake, and wound healing daily for several days.[12]

-

Measure blood pressure at regular intervals (e.g., 2-3 times per week) for the duration of the infusion (typically 14 to 28 days).[12][18]

-

Quantitative Data from Angiotensin II Hypertension Models

The dose of Angiotensin II can be tailored to induce either a slow, progressive rise in blood pressure or a more acute hypertensive state. The TFA salt form is standard for research-grade peptides and does not alter the biological activity of Angiotensin II.[3][19]

Table 1: Summary of Angiotensin II Dosages and Blood Pressure Changes in Mouse Models

| Animal Strain | Ang II Infusion Dose | Duration | Method of Administration | Resulting Blood Pressure Change | Reference |

| C57BL/6 | 750 ng/kg/min | 28 days | Subcutaneous osmotic pump | Not specified, model validation | [12] |

| C57BL/6 | 1000 ng/kg/min | 21-28 days | Subcutaneous osmotic pump | Mean Arterial Pressure (MAP) increased by ~55 mmHg | [15] |

| Not Specified | 1900 ng/kg/min | 28 days | Subcutaneous osmotic pump | Not specified, protocol description | [13] |

| C57BL/6 | 1000 ng/kg/min | 14 days | Subcutaneous osmotic pump | Systolic Blood Pressure (SBP) significantly elevated | [18] |

Table 2: Summary of Angiotensin II Dosages and Blood Pressure Changes in Rat Models

| Animal Strain | Ang II Infusion Dose | Duration | Method of Administration | Resulting Blood Pressure Change | Reference |

| Sprague-Dawley | 200 ng/kg/min | 7 days | Osmotic minipump | MAP increased by ~21 mmHg | [20] |

| Sprague-Dawley | 50 ng/kg/min (subpressor) | 13 days | Intravenous osmotic pump | No change in unrestrained state; SBP increased ~25 mmHg during handling/measurement stress | [21] |

| Sprague-Dawley | 240 ng/kg/min (approx.) | 14 days | Subcutaneous osmotic pump | SBP increased to >160 mmHg in most animals | [14] |

| Wistar | 5.2 µg/kg/h (~87 ng/kg/min) | 14 days | Subcutaneous osmotic pump | SBP and DBP significantly increased | [22] |

| Not Specified | 16.7 and 100 ng/min | 90 min | Intravenous infusion | MAP increased by 40-50 mmHg | [23] |

Table 3: Key Pathophysiological Changes in Ang II-Induced Hypertension Models

| Parameter | Finding | Implication | Reference |

| Cardiac Hypertrophy | Significant increase in heart-weight-to-body-weight ratio. | Pathological remodeling of the heart in response to pressure overload. | [1][8][15] |

| Cardiac Fibrosis | Increased collagen deposition in cardiac tissue (blue staining with Masson's). | Stiffening of the heart muscle, leading to diastolic dysfunction. | [1][8] |

| Vascular Remodeling | Increased thickness of the vascular wall. | Structural changes in arteries contributing to sustained hypertension. | [8] |

| Renal Function | Can cause kidney injury, depending on the model's severity and duration. | Highlights the kidney's role as both a contributor to and target of hypertension. | [1] |

References

- 1. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]

- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Angiotensin II human (TFA) - Immunomart [immunomart.org]

- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Angiotensin II-induced Hypertension Model_GemPharmatech [en.gempharmatech.com]

- 9. The Angiotensin II Infusion Model of Hypertension Is there an Important Sympathetic Component? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Complete Protocol For Ang Ii-Induced Hypertension Model In C57bl/6 Mice [okclevervet.com]

- 13. Angiotensin II-induced hypertension [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]

- 17. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]

- 18. pubcompare.ai [pubcompare.ai]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Preparation of Angiotensin II Human TFA Solution

Audience: This document is intended for researchers, scientists, and drug development professionals working with Angiotensin II.

Introduction: Angiotensin II (Ang II) is a potent vasoconstrictor and a critical component of the renin-angiotensin system, playing a key role in cardiovascular regulation. It is a synthetic octapeptide, commonly supplied as a lyophilized powder with trifluoroacetic acid (TFA) as a counter-ion from the purification process. Proper preparation and storage of Angiotensin II solutions are crucial for ensuring experimental reproducibility and accuracy. This protocol provides a detailed methodology for the reconstitution, handling, and storage of Angiotensin II human TFA.

Quantitative Data Summary

For optimal results, refer to the following quantitative data for solubility and storage of Angiotensin II solutions.

| Parameter | Recommended Solvent / Condition | Value / Range | Notes |

| Solubility | High-Purity Water | ≥ 25 mg/mL | A clear, colorless solution should be formed. Sonication may aid dissolution.[1] |

| DMSO | 100 mg/mL | Use fresh, moisture-free DMSO. | |

| Aqueous Solutions | pH 5 - 8 | Angiotensin II is hydrolyzed by strong acids or at pH ≥9.5. | |

| Stock Solution Storage | Short-Term (1 month) | -20°C[2][3] | Solutions at neutral pH should remain active for at least two months at -20°C. |

| Long-Term (≤ 6 months) | -80°C[2][3] | Aliquoting is essential to avoid repeated freeze-thaw cycles.[4] | |

| Diluted Solution Storage | Refrigerated (in 0.9% NaCl) | 2°C to 8°C[5][6] | Stable for up to 5 days, retaining >90% of the initial concentration.[7][8][9][10] |

| Room Temperature | Room Temperature | Diluted solutions can be stored for up to 24 hours.[5][6] | |

| Lyophilized Powder Storage | Long-Term | -20°C or below[11] | Extraordinarily stable at sub-zero temperatures. Store desiccated and protected from light. |

Experimental Protocol

This protocol outlines the steps for preparing a stable stock solution and subsequent working solutions of this compound.

Materials and Equipment:

-

This compound (lyophilized powder)

-

High-purity, sterile, distilled water or 0.9% Sodium Chloride solution

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Bath sonicator

Step 1: Pre-Reconstitution Handling

-

Before opening, allow the vial of lyophilized Angiotensin II to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents condensation of atmospheric moisture onto the powder, which can affect peptide stability and weighing accuracy.

Step 2: Reconstitution of Stock Solution

-

Refer to the manufacturer's Certificate of Analysis (CoA) for the net peptide content to ensure accurate concentration calculations. The total mass in the vial includes the peptide, TFA, and residual water.

-

Carefully add the calculated volume of high-purity water (or other desired solvent) to the vial to achieve a recommended stock concentration of 0.5 mg/mL to 1 mg/mL.[1]

-

Gently vortex the vial to mix.[1] If the peptide does not dissolve completely, brief sonication in a water bath may be used to facilitate dissolution.[1] Ensure the final solution is clear and colorless.

Step 3: Aliquoting

-

To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution.[4]

-

Dispense the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

Step 4: Storage of Stock Solution

-

Immediately store the aliquots at -20°C for short-term storage (up to 2 months) or at -80°C for long-term storage (up to 6 months).[2][3]

-

Ensure vials are sealed tightly and protected from light.

Step 5: Preparation of Working Solutions

-

When ready to use, thaw a single aliquot of the stock solution completely at room temperature.

-

Dilute the stock solution to the final desired working concentration using a suitable sterile buffer or medium (e.g., 0.9% Sodium Chloride, Phosphate Buffered Saline).

-

For very low concentrations (<100 µg/mL), significant loss can occur due to adsorption to container walls. Pre-treating plasticware or glassware with a solution of Bovine Serum Albumin (BSA, 1 mg/mL) and rinsing with water can help minimize this loss.

-

If sterility is required for cell culture applications, the working solution can be sterilized by filtration through a 0.2 µm filter. Note that some peptide loss may occur during this step, especially at lower concentrations.

Visualized Workflow

The following diagram illustrates the standard workflow for preparing this compound solution from a lyophilized powder.

Caption: Workflow for Angiotensin II Solution Preparation.

References

- 1. anaspec.com [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. nibsc.org [nibsc.org]

Application Notes and Protocols for In Vivo Administration of Angiotensin II Human TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is a potent vasoconstrictor and the primary bioactive peptide of the renin-angiotensin system (RAS). It plays a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. The trifluoroacetate (TFA) salt of human Angiotensin II is a common formulation used in preclinical research to investigate its physiological and pathophysiological effects. This document provides detailed application notes and protocols for the in vivo administration of Angiotensin II human TFA, focusing on common administration routes, dosage guidelines, and experimental considerations.

Data Presentation

Quantitative Effects of In Vivo Angiotensin II Administration

The following tables summarize the quantitative effects of Angiotensin II administration across different species and experimental setups.

Table 1: Effects of Intravenous (IV) Angiotensin II Administration

| Species | Dose | Administration | Key Findings | Reference |

| Human | Initial: 20 ng/kg/min; Max: 200 ng/kg/min (first 3h); Maintenance: 40 ng/kg/min | Continuous IV Infusion | Statistically significant improvements in mean arterial pressure in patients with septic or distributive shock.[1] | [1][2][3] |

| Rat | 12 ng/kg/min | Continuous IV Infusion (7 days) | Significantly attenuated the increase in renal sympathetic nerve activity, mean arterial pressure, and heart rate induced by GABA-A receptor blockade in the PVN.[4] | [4] |

| Mouse | 400 or 1,000 ng/kg/min | Continuous IV Infusion (12 days) | Progressive or rapid increases in systolic blood pressure, respectively.[5] | [5] |

Table 2: Effects of Subcutaneous (SC) Angiotensin II Administration

| Species | Dose | Administration | Key Findings | Reference |

| Rat | 200 ng/kg/min | Continuous SC Infusion (osmotic minipump) for 7 days | Gradual increase in blood pressure; significant increase in left ventricular weight.[6] | [3][6] |

| Rat | 350 ng/kg/min | Continuous SC Infusion (osmotic minipump) for 8 days | Sustained increase in mean arterial pressure.[7] | [7] |

| Mouse | 60 ng/kg/min to 1 µg/kg/min | Continuous SC Infusion (osmotic minipump) for 28 days | Dose-dependent increase in systolic blood pressure (up to 38 mmHg over control).[8] | [8] |

| Mouse | 1,000 ng/kg/min | Continuous SC Infusion (osmotic minipump) for 4 weeks | Significant elevation in blood pressure.[4] | [4] |

Table 3: Effects of Intraperitoneal (IP) Angiotensin II Administration

| Species | Dose | Administration | Key Findings | Reference |

| Mouse | 10⁻⁷ M | Daily IP injection for 2 days | Increased uptake of oxidized LDL by peritoneal macrophages by up to 60%.[9] | [9] |

| Rat | 36 µg/kg | Single Bolus IP Injection | Transient increase in mean arterial pressure (by 22 ± 4 mmHg), which returned to baseline within 1 hour.[10][11] | [10][11] |

Experimental Protocols

Protocol 1: Subcutaneous Infusion of Angiotensin II in Mice using Osmotic Minipumps

This protocol is widely used to induce a sustained hypertensive state.

Materials:

-

This compound (lyophilized powder)

-

Sterile 0.9% saline or 0.01 N acetic acid in sterile saline

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments (forceps, scissors, wound clips or sutures)

-

Anesthetic (e.g., isoflurane)

-

Analgesic (e.g., buprenorphine)

-

Sterile gloves and drapes

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Weigh each mouse to accurately calculate the required Angiotensin II dose.

-

-

Angiotensin II Solution Preparation:

-

Calculate the total amount of Angiotensin II required based on the desired dose, infusion rate of the pump, and duration of the study. A common dose to induce hypertension is 1000 ng/kg/min.[4]

-

Under sterile conditions, reconstitute the lyophilized this compound in an appropriate volume of sterile saline to achieve the target concentration. Some protocols may use 0.01 N acetic acid in saline as the vehicle.[7]

-

Ensure the peptide is fully dissolved by gentle vortexing or inversion.

-

-

Osmotic Minipump Filling:

-

Following the manufacturer's instructions, fill the osmotic minipumps with the prepared Angiotensin II solution under sterile conditions.

-

-

Surgical Implantation:

-

Anesthetize the mouse using isoflurane or another appropriate anesthetic.

-

Shave the fur on the back, between the scapulae.

-

Make a small incision in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

Insert the filled osmotic minipump into the pocket.

-

Close the incision with wound clips or sutures.

-

Administer a post-operative analgesic as per institutional guidelines.[12]

-

-

Post-Operative Care and Monitoring:

-

Monitor the animal for recovery from anesthesia and signs of pain or distress.

-

House animals individually to prevent interference with the surgical site.

-

Monitor blood pressure at predetermined time points using tail-cuff plethysmography or radiotelemetry.

-

Protocol 2: Intravenous Infusion of Angiotensin II in Rats

This method allows for precise control over the circulating concentration of Angiotensin II.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Infusion pump

-

Catheters (e.g., for femoral vein)

-

Surgical instruments

-

Anesthetic

-

Heparinized saline

Procedure:

-

Catheter Implantation:

-

Anesthetize the rat.

-

Surgically implant a catheter into the femoral vein.

-

Exteriorize the catheter at the back of the neck and connect it to a swivel system to allow for free movement of the animal.

-

Fill the catheter with heparinized saline to maintain patency.

-

Allow the animal to recover from surgery for several days.[13]

-

-

Angiotensin II Solution Preparation:

-

Prepare a sterile solution of Angiotensin II in 0.9% saline at the desired concentration.

-

-

Infusion:

-

Connect the exteriorized catheter to an infusion pump.

-

Infuse Angiotensin II at a constant rate (e.g., 12 ng/kg/min).[4]

-

Monitor blood pressure and other physiological parameters continuously or at regular intervals.

-

Protocol 3: Intraperitoneal Bolus Injection of Angiotensin II in Rats

This method is suitable for studying the acute effects of Angiotensin II.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Angiotensin II Solution Preparation:

-

Injection:

-

Gently restrain the rat.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure the needle has not entered a blood vessel or internal organ.

-

Inject the Angiotensin II solution.

-

-

Monitoring:

Visualization of Signaling Pathways and Experimental Workflows

Angiotensin II Signaling Pathways

Angiotensin II exerts its effects primarily through two G protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R).

Caption: Angiotensin II signaling through AT1 and AT2 receptors.

Experimental Workflow: Blood Pressure Monitoring After Angiotensin II Administration

The following diagram illustrates a typical workflow for assessing the cardiovascular effects of Angiotensin II in vivo.

Caption: Workflow for in vivo blood pressure measurement.

Disclaimer: These protocols provide general guidance. Researchers should adapt them to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. The TFA salt of Angiotensin II is for research use only and not for human consumption.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Angiotensin II Infusion Does Not Cause Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Intrarenal angiotensin II and angiotensinogen augmentation in chronic angiotensin II-infused mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin II-induced hypertension dose-dependently leads to oxidative stress and DNA damage in mouse kidneys and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiac effects of angiotensin I and angiotensin II: dose-response studies in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]

- 11. Subcutaneous infusion of Ang II [bio-protocol.org]

- 12. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.1.2. Intravenous Ang II Administration and Blood Pressure Measurements [bio-protocol.org]

Calculating molar concentration for Angiotensin II human TFA.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II is a potent vasoconstrictor and a primary bioactive peptide of the renin-angiotensin system (RAS).[1][2] It plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Angiotensin II exerts its effects by binding to specific G-protein-coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][2] This document provides detailed protocols for the preparation of Angiotensin II human TFA solutions and outlines its key signaling pathways, making it an essential resource for researchers in cardiovascular science, pharmacology, and drug development.

Data Presentation: Quantitative Summary

For accurate and reproducible experimental results, precise preparation of Angiotensin II solutions is critical. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Weight (Peptide) | ~1046.18 g/mol | [3] |

| Molecular Weight (with TFA) | 1046.18 + x(114.02) g/mol (Note: The number of TFA molecules (x) can vary) | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility in Water | Up to 100 mg/mL | [5] |

| Solubility in DMSO | Up to 100 mg/mL | [5] |

| Typical In Vitro Concentration Range | 10⁻¹¹ M to 10⁻⁵ M | [6][7][8][9] |

| Storage of Powder | -20°C for 1 year or -80°C for 2 years | [4][10] |

| Storage of Stock Solutions | -20°C for 1 month or -80°C for up to 6 months | [4][10][11] |

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of this compound

This protocol describes the preparation of a 1 mM stock solution, which can be further diluted to desired working concentrations.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Determine the Molecular Weight: Refer to the manufacturer's certificate of analysis for the precise molecular weight of your specific lot of this compound, as the amount of TFA salt can vary. For this example, we will use a molecular weight of 1160.2 g/mol (assuming one TFA molecule).

-

Weigh the Peptide: Accurately weigh out 1 mg of this compound powder. To minimize waste and improve accuracy, it is recommended to weigh a larger amount (e.g., 5 mg) and adjust the solvent volume accordingly.

-

Calculate the Required Solvent Volume: Use the following formula to calculate the volume of solvent needed to achieve a 1 mM stock solution:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

For 1 mg of this compound (MW = 1160.2 g/mol ): Volume (L) = 0.001 g / (0.001 mol/L * 1160.2 g/mol ) = 0.000862 L = 862 µL

-

Dissolve the Peptide:

-

For aqueous solutions: Add 862 µL of sterile, nuclease-free water to the vial containing 1 mg of the peptide.

-

For DMSO solutions: Add 862 µL of fresh, high-quality DMSO to the vial.[5]

-

-

Ensure Complete Dissolution: Gently vortex the solution until the peptide is completely dissolved. If necessary, brief sonication in an ultrasonic water bath can aid in solubilization.[10][11]

-

Aliquot and Store: Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][10][11]

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the 1 mM stock solution to a final working concentration of 100 nM for cell-based assays.

Materials:

-

1 mM this compound stock solution

-

Appropriate sterile cell culture medium or buffer (e.g., DMEM, PBS)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Perform a Serial Dilution:

-

Step 1 (Intermediate Dilution): Prepare a 10 µM intermediate solution by diluting the 1 mM stock solution 1:100. Add 5 µL of the 1 mM stock solution to 495 µL of the desired sterile medium or buffer. Mix thoroughly by gentle pipetting.

-

Step 2 (Final Working Solution): Prepare the 100 nM final working solution by diluting the 10 µM intermediate solution 1:100. Add 10 µL of the 10 µM intermediate solution to 990 µL of the sterile medium or buffer. Mix thoroughly.

-

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately for optimal results.

Mandatory Visualizations

Angiotensin II Signaling Pathway

The primary signaling cascade of Angiotensin II is initiated by its binding to the AT1 receptor, a G-protein-coupled receptor.[12][13][14] This interaction activates various downstream signaling pathways, leading to diverse physiological responses, including vasoconstriction, cell growth, and inflammation.[13][14][15]

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

Experimental Workflow: Angiotensin II Solution Preparation

The following diagram outlines the logical steps for preparing Angiotensin II working solutions from a powdered form.

Caption: Workflow for Preparing Angiotensin II Solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Angiotensin II human (TFA) - Immunomart [immunomart.org]

- 3. Angiotensin II Trifluoroacetic Acid Salt (Human) [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. In Vitro Characterization of a Tissue Renin-Angiotensin System in Human Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin II stimulated expression of transforming growth factor-beta1 in cardiac fibroblasts and myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Angiotensin II Human TFA in Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is a potent vasoactive peptide that plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[1][2][3] Its effects are primarily mediated through the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells.[4][5][6] Activation of the AT1 receptor by Angiotensin II initiates a signaling cascade that leads to smooth muscle contraction, making it a key target in the study of hypertension and other cardiovascular diseases.[1][2][7] This document provides detailed application notes and protocols for utilizing Angiotensin II human TFA in smooth muscle contraction assays.

Mechanism of Action: Angiotensin II-Induced Smooth Muscle Contraction

Angiotensin II binding to the AT1 receptor on smooth muscle cells triggers a cascade of intracellular events culminating in cell contraction.[4][5] The AT1 receptor is coupled to the Gq/11 family of G-proteins.[1] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[1][8] The resulting increase in intracellular Ca2+ concentration is a primary trigger for contraction.[1][9] Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK).[1][10] MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.[1]

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the sustained phase of contraction through various mechanisms, including the sensitization of the contractile machinery to Ca2+.[1]

References

- 1. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Sustained Downregulation of Vascular Smooth Muscle Acta2 After Transient Angiotensin II Infusion: A New Model of “Vascular Memory” [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Angiotensin II regulates vascular smooth muscle cell pH, contraction, and growth via tyrosine kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Essential role of Ca2+ release channels in angiotensin II-induced Ca2+ oscillations and mesangial cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Smooth muscle contraction.pptx [slideshare.net]

Application Notes and Protocols: Induction of Hypertension in Mice using Angiotensin II

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to reliably induce hypertension in mice using Angiotensin II (Ang II). This model is a cornerstone for studying the pathophysiology of hypertension, cardiac hypertrophy, fibrosis, and for evaluating novel therapeutic interventions targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Overview and Applications

The Ang II-induced hypertension model is a widely used and reproducible in vivo assay. Continuous subcutaneous infusion of Ang II via osmotic minipumps leads to a sustained increase in blood pressure, mimicking key aspects of human essential hypertension. This model is instrumental in investigating:

-

Mechanisms of hypertension development.

-

Progression of cardiac hypertrophy and heart failure.[1][2][3]

-

The role of inflammation and oxidative stress in cardiovascular disease.[7][8][9]

-

Efficacy and mechanism of action of antihypertensive drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for planning and executing experiments.

Table 1: Angiotensin II Dosing Regimens and Expected Outcomes

| Dose (ng/kg/min) | Typical Duration | Common Mouse Strains | Primary Expected Phenotype | References |

|---|---|---|---|---|

| 200 - 400 | 14-28 days | C57BL/6, FVB | Slow, progressive hypertension; mild hypertrophy. | [10][11] |

| 600 - 800 | 14-28 days | C57BL/6 | Robust hypertension, significant cardiac hypertrophy, and fibrosis. | [12] |